1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime
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Overview
Description
(E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of (E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE typically involves the condensation of 1,2-dimethyl-1H-indole-3-carbaldehyde with phenylhydroxylamine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives and their corresponding oxides or reduced forms .
Scientific Research Applications
(E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
(E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE can be compared with other indole derivatives such as:
1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-(1,2-dimethyl-1H-indol-3-yl)ethylamine: Another indole derivative with different substituents, which may result in different reactivity and applications.
The uniqueness of (E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE lies in its specific structure, which imparts unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C18H18N2O |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
(NE)-N-[1-(1,2-dimethylindol-3-yl)-2-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C18H18N2O/c1-13-18(15-10-6-7-11-17(15)20(13)2)16(19-21)12-14-8-4-3-5-9-14/h3-11,21H,12H2,1-2H3/b19-16+ |
InChI Key |
RRAAQXQHFOUAMU-KNTRCKAVSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C(=N/O)/CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=NO)CC3=CC=CC=C3 |
Origin of Product |
United States |
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